3-[1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted aromatic ring, a thiophene ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds through a series of reactions such as nucleophilic substitution, condensation, and cyclization. The final step often involves the formation of the propanoic acid moiety through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of pyrrole, thiophene, and chloro-substituted aromatic rings. Examples include:
- Tolfenamic acid
- Indole derivatives
- Thiazole derivatives
Uniqueness
What sets 3-[1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid apart is its unique combination of functional groups, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19ClN2O3S |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
3-[1-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C20H19ClN2O3S/c1-13-4-5-14(11-16(13)21)22-19(24)12-23-15(7-9-20(25)26)6-8-17(23)18-3-2-10-27-18/h2-6,8,10-11H,7,9,12H2,1H3,(H,22,24)(H,25,26) |
InChI Key |
XWUNPYPSZNWCEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=CC=C2C3=CC=CS3)CCC(=O)O)Cl |
Origin of Product |
United States |
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